molecular formula C15H24BNO3 B2995045 Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) CAS No. 397843-72-0

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)

Cat. No.: B2995045
CAS No.: 397843-72-0
M. Wt: 277.17
InChI Key: UEUNTIZOTIFCJK-UHFFFAOYSA-N
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Description

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a popular choice for synthesizing complex organoboron compounds.

Industrial Production Methods

Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites . The dibutylamino carbonyl group can further modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can be compared with other boronic acid derivatives, such as:

The unique combination of the boronic acid and dibutylamino carbonyl groups in boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(dibutylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUNTIZOTIFCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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